AMARA peptide, specifically in its trifluoroacetate salt form, is a synthetic peptide that serves as a minimal substrate for various protein kinases, particularly the adenosine monophosphate-activated protein kinase (AMPK) family. This peptide is significant in biochemical research as it contains a phosphorylation site crucial for AMPK activity, making it valuable for studying metabolic processes and kinase activity in cellular systems.
AMARA peptide is synthesized through solid-phase peptide synthesis, a widely used method in peptide chemistry that allows for the stepwise assembly of amino acids. It falls under the classification of synthetic peptides and is primarily used in research settings to investigate kinase activity related to energy metabolism and cellular signaling pathways. The trifluoroacetate salt form enhances its solubility and stability, facilitating its use in various experimental conditions.
The synthesis of AMARA peptide typically employs solid-phase peptide synthesis (SPPS), which involves anchoring the first amino acid to a solid support resin. Subsequent amino acids are added sequentially through a series of deprotection and coupling reactions. The use of fluorinated solvents and reagents, such as trifluoroacetic acid, plays a critical role in this process, enhancing the efficiency of peptide bond formation while minimizing side reactions.
The molecular structure of AMARA peptide can be characterized by its specific sequence of amino acids, which includes a phosphorylation site essential for AMPK interaction. The trifluoroacetate salt form aids in maintaining structural integrity during storage and analysis.
AMARA peptide participates in phosphorylation reactions catalyzed by AMPK and other related kinases. The phosphorylation event typically occurs at serine or threonine residues within its sequence:
This reaction is crucial for understanding metabolic regulation and signal transduction pathways within cells.
The mechanism of action for AMARA peptide involves its interaction with AMPK. Upon binding to AMPK, the enzyme catalyzes the transfer of a phosphate group from adenosine triphosphate (ATP) to the hydroxyl group of serine or threonine residues on the peptide:
AMARA peptide exhibits several physical and chemical properties that are important for its stability and reactivity:
AMARA peptide has several applications in scientific research:
The AMARA peptide (trifluoroacetate salt), chemically defined as H-Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg-OH (sequence: AMARAASAAALARRR), serves as a minimal synthetic substrate for multiple kinases within the Adenosine Monophosphate-activated Protein Kinase (AMPK) subfamily. Its molecular formula is C₆₂H₁₁₅N₂₇O₁₇S, with a molecular weight of 1542.8 Da [1] [4] [7]. The peptide’s design centers on a critical serine residue at position 7 (Ser⁷), which functions as the phosphate acceptor site. This residue is embedded within a recognition motif (Ala-Met-Ala-Arg-Ala-Ala-Ser⁷) that mirrors conserved phosphorylation sites in natural substrates of AMPK and related kinases [1] [3] [8].
Kinases recognize this motif through complementary interactions between their catalytic clefts and specific amino acids in the peptide:
Table 1: Key Residues in AMARA Peptide and Their Roles in Kinase Recognition
Position | Amino Acid | Function in Molecular Recognition |
---|---|---|
2 | Methionine (Met) | Binds hydrophobic pockets in kinase catalytic domain |
4 | Arginine (Arg) | Forms salt bridges with kinase acidic residues |
7 | Serine (Ser) | Phosphate acceptor site |
11 | Leucine (Leu) | Stabilizes substrate positioning via hydrophobic interactions |
13-15 | Arginine (Arg)₃ | Engages allosteric sites for complex stabilization |
The AMARA peptide is phosphorylated by all 14 members of the human AMPK-related kinase (ARK) family, except Maternal Embryonic Leucine Zipper Kinase (MELK) [2]. This broad reactivity stems from evolutionary conservation of substrate-binding residues across ARKs. Kinase activation assays reveal that incubation with the LKB1-STRAD-MO25 complex (the master upstream regulator of ARKs) increases phosphorylation of AMARA by >50-fold for most ARKs, confirming its role as a pan-substrate for this subfamily [2] [6].
Notable kinase-specific recognition patterns include:
Table 2: Kinase Selectivity for AMARA Peptide
Kinase Subfamily | Representative Members | *Fold Activation by LKB1 | AMARA Phosphorylation Efficiency |
---|---|---|---|
AMPK | AMPKα1, AMPKα2 | >100-fold | High (Km = 15–30 μM) |
BRSK | BRSK1, BRSK2 | 50–80-fold | High (Redox-dependent) |
MARK | MARK1–MARK4 | 60–90-fold | Moderate (Leu¹¹-dependent) |
SIK | SIK1–SIK3 | 40–70-fold | Moderate |
NUAK | NUAK1, NUAK2 | 70–100-fold | High |
MELK | MELK | <2-fold | Negligible |
Data sourced from Lizcano et al. (2004) [2]
Phosphorylation of the AMPK-related kinases’ activation loop (T-loop) by Liver Kinase B1 (LKB1) is obligatory for AMARA recognition. LKB1 phosphorylates a conserved threonine residue (e.g., Thr¹⁸⁹ in BRSK2), triggering a conformational change that:
For BRSK1/2, recognition of AMARA is dynamically regulated by reversible cysteine oxidation:
MELK kinase exhibits negligible AMARA phosphorylation due to:
Surface plasmon resonance studies reveal a KD of 1.2 μM for the AMPKα1-AMARA complex, indicating high-affinity binding [4]. Kinetics follow Michaelis-Menten behavior:
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